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Amylase

action pattern product profile maltose yield

Amylase, specifically α-amylase (EC 3.2.1.1, CAS 9014-71-5), is a calcium-metalloenzyme that catalyzes the endo-hydrolysis of α-1,4-glycosidic bonds in starch, glycogen, and related polysaccharides, releasing maltose, maltotriose, and higher oligosaccharides in the α-anomeric configuration. It belongs to glycoside hydrolase family 13 (GH13) and is the most widely produced industrial enzyme, accounting for approximately 30% of the global enzyme market.

Molecular Formula C11H10FNO
Molecular Weight 191.20 g/mol
CAS No. 9014-71-5
Cat. No. B15612029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmylase
CAS9014-71-5
Molecular FormulaC11H10FNO
Molecular Weight191.20 g/mol
Structural Identifiers
InChIInChI=1S/C11H10FNO/c1-2-3-8-13-11(14)9-4-6-10(12)7-5-9/h3-7H,1,8H2,(H,13,14)
InChIKeyYMXBQIIPWIMAQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

What Is Amylase (CAS 9014-71-5)? A Procurement-Focused Baseline on the Core Starch-Hydrolyzing Enzyme


Amylase, specifically α-amylase (EC 3.2.1.1, CAS 9014-71-5), is a calcium-metalloenzyme that catalyzes the endo-hydrolysis of α-1,4-glycosidic bonds in starch, glycogen, and related polysaccharides, releasing maltose, maltotriose, and higher oligosaccharides in the α-anomeric configuration . It belongs to glycoside hydrolase family 13 (GH13) and is the most widely produced industrial enzyme, accounting for approximately 30% of the global enzyme market . Unlike exo-acting amylases such as β-amylase (EC 3.2.1.2) or glucoamylase (EC 3.2.1.3), α-amylase randomly cleaves internal bonds, making it the primary choice for starch liquefaction, brewing, detergent formulation, and textile desizing .

Why You Cannot Simply Substitute One Amylase for Another: The Hidden Cost of Ignoring Source and Subclass


Despite sharing the 'amylase' designation, α-amylase (CAS 9014-71-5), β-amylase, glucoamylase, and even α-amylases from different microbial sources exhibit fundamentally divergent action patterns, cofactor requirements, pH/thermal optima, and end-product profiles that directly govern process yield, energy input, and final product quality . For instance, substituting a calcium-dependent bacterial α-amylase with a calcium-independent fungal variant in a high-temperature starch liquefaction process can reduce thermostability by up to 50 °C in operational range and alter the oligosaccharide distribution, necessitating re-optimization of downstream saccharification steps . The quantitative evidence below demonstrates that procurement decisions based solely on enzyme class without source-specific and kinetic data can lead to substantial performance gaps.

Quantitative Differentiation of Amylase (CAS 9014-71-5) from Closest Analogs: Head-to-Head Evidence


Endo- vs. Exo-Action Pattern Drives 6.3-Fold Higher Maltose Yield at 60 Minutes

α-Amylase (EC 3.2.1.1) acts as an endo-hydrolase, randomly cleaving internal α-1,4 bonds, whereas β-amylase (EC 3.2.1.2) is a strict exo-hydrolase that sequentially removes maltose units from the non-reducing end of the polysaccharide chain . In a direct comparative hydrolysis of soluble starch (1% w/v, pH 6.0, 40 °C), α-amylase from Bacillus amyloliquefaciens produced 74.1% maltose and 11.8% glucose after 60 min, compared to β-amylase, which yielded only 11.7% maltose in the same period due to its exo-acting limitation with limited chain ends . This endo-acting mechanism allows α-amylase to rapidly reduce viscosity during starch liquefaction—a critical performance metric that β-amylase cannot deliver.

action pattern product profile maltose yield endo-amylase exo-amylase

Calcium Dependence: α-Amylase Requires Ca²⁺ for Activity, β-Amylase Does Not

α-Amylase (CAS 9014-71-5) is a calcium metalloenzyme that is completely inactive in the absence of Ca²⁺ ions, whereas β-amylase (EC 3.2.1.2) is calcium-independent . In the presence of 5 mM EDTA, α-amylase from Bacillus licheniformis lost >95% of its activity within 10 min at 25 °C, while β-amylase from barley retained >90% of its activity under identical conditions . This differential calcium requirement is a critical factor in formulating industrial reaction media or clinical diagnostic reagents where chelating agents are present.

calcium dependence metalloenzyme structural stability EDTA inhibition

Specific Activity: Bacillus methylotrophicus α-Amylase Delivers 330.7 U/mg vs. 32.75 U for B. licheniformis α-Amylase

Among bacterial α-amylases sharing the same CAS registry (9014-71-5) and EC classification (3.2.1.1), specific activity can vary by an order of magnitude depending on the source organism. The α-amylase purified from Bacillus methylotrophicus strain P11-2 exhibited a specific activity of 330.7 U/mg protein (13.1-fold purification), with an optimal temperature of 70 °C and pH 7.0 . In contrast, partially purified α-amylase from Bacillus licheniformis showed a specific activity of only 32.75 U under comparable assay conditions (phosphate buffer, pH 6.5, 40 °C, soluble starch substrate) . This 10.1-fold difference in specific activity means that 1 mg of the B. methylotrophicus enzyme can process the same substrate load as approximately 10 mg of the B. licheniformis enzyme, with significant implications for formulation and cost.

specific activity purification fold Bacillus enzyme efficiency bioprocessing

Thermostability: Chimeric α-Amylase (Ba-Gt-amy) Extends Half-Life at 80 °C by 2-Fold vs. Native Ba-amy

Thermostability is the most critical differentiator for α-amylases used in high-temperature industrial starch liquefaction (typically 90–110 °C). A head-to-head comparison of a native Bacillus α-amylase (Ba-amy) and a chimeric variant (Ba-Gt-amy) revealed that the chimeric enzyme exhibited a half-life (T₁/₂) at 80 °C of 30 min versus 15 min for the native enzyme, and at 90 °C, 15 min versus 5 min—a 2- to 3-fold improvement . Furthermore, the chimeric α-amylase demonstrated a Vmax of 10,746 µmol mg⁻¹ min⁻¹ (204-fold higher than Ba-amy at 52.6 µmol mg⁻¹ min⁻¹) and a Km of 0.8 mg mL⁻¹ (2.1-fold lower than Ba-amy at 1.66 mg mL⁻¹), yielding a net starch hydrolysis efficiency (Vmax/Km) that is 403 vs. 32.9—a 12.3-fold advantage .

thermostability half-life starch liquefaction chimeric enzyme Bacillus

Raw Starch Adsorption: Pancreatic α-Amylase Shows Superior Binding and Digestive Capacity vs. Aspergillus oryzae α-Amylase

The ability to bind and hydrolyze raw (ungelatinized) starch granules is a key differentiator for energy-efficient starch processing, as it bypasses the high-temperature gelatinization step. Among four α-amylase sources compared under identical conditions (raw corn starch, 37 °C, 24 h), porcine pancreatic α-amylase exhibited the strongest raw starch digestion, while Aspergillus oryzae α-amylase showed negligible digestive activity and imperceptible adsorption . This positions mammalian-sourced α-amylases as preferred candidates for cold-starch hydrolysis applications, whereas fungal-sourced enzymes may require gelatinization pre-treatment, adding energy and capital costs.

raw starch hydrolysis adsorption granule degradation pancreatic amylase fungal amylase

Procurement-Optimized Application Scenarios for Amylase (CAS 9014-71-5) Based on Quantitative Evidence


High-Temperature Starch Liquefaction for Glucose Syrup and Bioethanol

Select a thermostable α-amylase variant with a half-life ≥30 min at 80 °C (such as the chimeric Ba-Gt-amy type) for continuous starch liquefaction at 90–105 °C. The 2–3 × longer half-life vs. native Bacillus α-amylase reduces enzyme dosing frequency and saves on enzyme cost per ton of starch processed. The 12.3-fold higher catalytic efficiency (Vmax/Km = 403 vs. 32.9) further ensures rapid viscosity reduction, minimizing mechanical shear requirements in jet cookers.

Cold-Starch Hydrolysis for Energy-Efficient Bioethanol Production

In simultaneous saccharification and fermentation (SSF) processes operating at 30–37 °C, utilize a raw-starch-digesting α-amylase (e.g., porcine pancreatic or specific Bacillus strains with strong adsorption capabilities) to bypass gelatinization entirely . Evidence shows that pancreatic α-amylase digests raw corn starch substantially, whereas Aspergillus oryzae α-amylase is ineffective, making enzyme source selection the primary procurement decision for cold-process economics.

High-Maltose Syrup Production in Brewing and Food Processing

For maltose syrup production where >70% maltose content is desired, choose an α-amylase with a demonstrated endo-acting product profile yielding ≥74% maltose within 60 min . β-Amylase alone produces only 11.7% maltose under the same conditions, requiring dual-enzyme systems that increase process complexity and cost. The endo-acting α-amylase reduces the need for supplementary debranching enzymes.

Calcium-Restricted or Chelator-Containing Formulations

In detergent formulations containing EDTA or other chelating agents, a calcium-independent α-amylase (e.g., from Bacillus amyloliquefaciens BH1 ) retains full activity, unlike standard calcium-dependent α-amylases that lose >95% activity in 5 mM EDTA . Procurement specifications should mandate a calcium-independence assay result to ensure product stability in the final formulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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